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molecular formula C16H23NO3Si B1509651 Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 1147998-34-2

Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B1509651
M. Wt: 305.44 g/mol
InChI Key: SEQIAIADXKZAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183245B2

Procedure details

To a stirred solution of benzyl 4-oxopiperidine-1-carboxylate (300 g, 1.29 mol) and TMSCl (280 g, 2.58 mol) in DMF (1600 mL) was added triethylamine (457 g, 4.52 mol) at room temperature. After the addition, the reaction mixture was slowly heated to 85° C. and stirred overnight. TLC (EtOAc/Petroleum ether=1:10) showed that the starting material was consumed completely. The reaction mixture was poured into aqueous NaHCO3 (5% w/v) at 0° C. with vigorous stirring and extracted with petroleum ether (3 L, 1 L). The organic layer was dried over sodium sulfate and concentrated to afford benzyl 4-[(trimethylsilyl)oxy]-3,6-dihydropyridine-1(2 H)-carboxylate as a brown oil. 1H NMR (600 MHz, CDCl3-D6) 7.40-7.30 (m, 5H); 5.13 (s, 2H); 4.80 (d, 1H); 3.95 (s, 2H); 3.60 (s, 2H); 2.10 (s, 2H); 0.20 (s, 9H).
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
457 g
Type
reactant
Reaction Step One
Name
Quantity
1600 mL
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc Petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:9])[CH2:4][CH2:3]1.[CH3:18][Si:19](Cl)([CH3:21])[CH3:20].C(N(CC)CC)C>CN(C=O)C>[CH3:18][Si:19]([CH3:21])([CH3:20])[O:1][C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:9])[CH2:4][CH:3]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
280 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
457 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1600 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
EtOAc Petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was consumed completely
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into aqueous NaHCO3 (5% w/v) at 0° C.
STIRRING
Type
STIRRING
Details
with vigorous stirring
EXTRACTION
Type
EXTRACTION
Details
extracted with petroleum ether (3 L, 1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C[Si](OC=1CCN(CC1)C(=O)OCC1=CC=CC=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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